2-(4-Ethylphenyl)butanoic acid
CAS No.:
Cat. No.: VC18198856
Molecular Formula: C12H16O2
Molecular Weight: 192.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H16O2 |
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Molecular Weight | 192.25 g/mol |
IUPAC Name | 2-(4-ethylphenyl)butanoic acid |
Standard InChI | InChI=1S/C12H16O2/c1-3-9-5-7-10(8-6-9)11(4-2)12(13)14/h5-8,11H,3-4H2,1-2H3,(H,13,14) |
Standard InChI Key | AXVMPIXXTHEJOH-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CC=C(C=C1)C(CC)C(=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
2-(4-Ethylphenyl)butanoic acid consists of a four-carbon butanoic acid chain (CH2CH2CH2COOH) with a 4-ethylphenyl group (-C6H4-C2H5) attached to the second carbon. The ethyl substituent on the phenyl ring is positioned para to the point of attachment, creating a planar aromatic system that influences the compound’s electronic and steric properties . The molecular formula is C12H16O2, with a molecular weight of 192.25 g/mol, identical to its structural isomer 4-(2-ethylphenyl)butanoic acid.
Table 1: Key Structural and Physicochemical Properties
The absence of reported melting/boiling points in literature suggests this compound may require specialized characterization, as seen in analogous phenyl-substituted butanoic acids .
Synthesis and Production
Synthetic Routes
While no direct synthesis of 2-(4-ethylphenyl)butanoic acid is documented, methodologies for structurally related compounds provide viable pathways:
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Friedel-Crafts Acylation: Reacting 4-ethyltoluene with succinic anhydride in the presence of AlCl3 could yield a ketone intermediate, which is subsequently reduced to the carboxylic acid .
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Grignard Reaction: A 4-ethylphenylmagnesium bromide reagent may react with γ-butyrolactone, followed by acid hydrolysis to produce the target compound.
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Catalytic Coupling: Patent CN102503846B describes asymmetric synthesis techniques using proline catalysts for ethyl 4-oxo-2-(phenethylamino)butanoate derivatives, which could be adapted by modifying starting materials .
Table 2: Comparison of Synthetic Methods for Analogues
Method | Yield (%) | Purity (%) | Key Reagents | Reference |
---|---|---|---|---|
Friedel-Crafts | 45–60 | >90 | AlCl3, succinic anhydride | |
Grignard | 55–70 | 85–95 | 4-ethylphenyl MgBr | |
Proline-catalyzed | 50–55 | >95 | L-Proline, acetophenone |
Industrial Scalability
Industrial production would likely optimize the Grignard route due to its higher yield potential. Continuous flow reactors could enhance efficiency, as demonstrated in the synthesis of 2-amino-4-(4-ethylphenyl)butanoic acid derivatives. Critical challenges include managing the steric bulk of the 4-ethyl group and ensuring regioselectivity during cyclization steps .
Physicochemical Properties
Solubility and Lipophilicity
The 4-ethylphenyl group enhances hydrophobicity, giving 2-(4-ethylphenyl)butanoic acid a predicted log P of ~3.2, comparable to 4-(2-ethylphenyl)butanoic acid. This property favors membrane permeability, a desirable trait in prodrug design. Aqueous solubility is expected to be low (<1 mg/mL at 25°C), necessitating formulation with co-solvents like dimethyl sulfoxide (DMSO) for biological assays .
Thermal Stability
Phenyl-substituted carboxylic acids generally exhibit high thermal stability. Differential scanning calorimetry (DSC) of analogues shows decomposition temperatures above 200°C, suggesting similar resilience for this compound .
Research Applications
Pharmaceutical Intermediates
2-(4-Ethylphenyl)butanoic acid may serve as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs). Its structure aligns with arylpropionic acid derivatives like ibuprofen, where ethyl groups modulate COX-2 selectivity .
Materials Science
In polymer chemistry, the compound’s aromatic ring could enhance rigidity in polyesters or polyamides. Patent CN102503846B highlights similar structures as crosslinking agents in epoxy resins .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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1H NMR: Expected signals include aromatic protons (δ 7.1–7.3 ppm, multiplet), ethyl group (δ 1.2 ppm, triplet; δ 2.6 ppm, quartet), and carboxylic acid proton (δ 12.1 ppm, broad) .
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13C NMR: Key peaks: carbonyl carbon (δ ~175 ppm), aromatic carbons (δ 125–140 ppm), and ethyl carbons (δ 15–28 ppm).
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 192.1150 (C12H16O2+). Fragmentation patterns should include loss of CO2 (44 Da) and the ethylphenyl moiety .
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